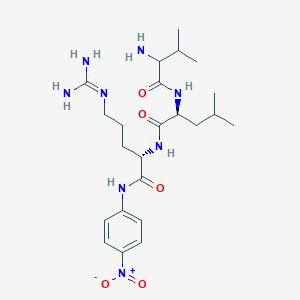![molecular formula C7H7N3OS B1149370 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 1201784-89-5](/img/structure/B1149370.png)
2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
説明
“2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol” is a type of pyridopyrimidine, which is a class of compounds that have shown a therapeutic interest . Pyridopyrimidines are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring . They are known to provide ligands for several receptors in the body .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various methods . One of the methods involves a Michael addition-type reaction, where the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone . This results in the elimination of a dimethylamine molecule and the generation of non-isolable intermediates .Molecular Structure Analysis
The molecular formula of “2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol” is C5H6N2OS . The average mass is 142.179 Da and the monoisotopic mass is 142.020081 Da .Chemical Reactions Analysis
The chemical reactions involving pyridopyrimidines are complex and can involve various steps . For instance, the key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .科学的研究の応用
Regioselective Synthesis of Derivatives : The compound has been used in regioselective synthesis processes. For example, Seela et al. (1982) described the methylation of its derivatives, leading to the formation of N-3-methyl derivatives, showcasing its utility in creating specific molecular configurations (Seela, Bussmann, & Götze, 1982).
Biological Activity Studies : Cottam et al. (1985) investigated the biological activity of 6-substituted and 2,6-disubstituted pyrrolo[2,3-d]pyrimidine 2'-deoxyribonucleosides, indicating its relevance in biological systems and potential therapeutic applications (Cottam, Kazimierczuk, Geary, McKernan, Revankar, & Robins, 1985).
Fungicidal Properties : Tumkevicius et al. (2013) discovered that certain derivatives possess fungicidal properties, highlighting its potential in agricultural applications (Tumkevičius, Urbonas, & Vainilavicius, 2013).
Antiproliferative Activity : Harsha et al. (2018) conducted studies on derivatives for their cytotoxic activity on certain cell lines, suggesting its potential use in cancer research (Harsha, Swaroop, Roopashree, Jagadish, & Rangappa, 2018).
Synthesis of Nucleoside Derivatives : Research by Rosemeyer (2007) focused on synthesizing functionalized base derivatives for nucleoside antibiotics, showing its application in pharmaceutical synthesis (Rosemeyer, 2007).
Synthesis of Antiviral Agents : Saxena et al. (1988) explored its use in synthesizing 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, indicating its relevance in developing antiviral agents (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).
Safety and Hazards
While specific safety and hazard information for “2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
The future directions for the study of “2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol” and similar compounds could involve further exploration of their therapeutic potential . This could include more detailed studies of their mechanisms of action, as well as the development of new synthesis methods . Additionally, more research could be done to fully understand their physical and chemical properties .
特性
IUPAC Name |
2-methylsulfanyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-3H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZXOIATWSHVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CN2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50987175 | |
| Record name | 2-(Methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50987175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |
CAS RN |
67831-83-8 | |
| Record name | 67831-83-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50987175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1149291.png)





